2-Benzyl-9-fluoro-3a-methyl-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole hydrochloride
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Overview
Description
2-Benzyl-9-fluoro-3a-methyl-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chromeno-pyrrole core with benzyl and fluoro substituents, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-9-fluoro-3a-methyl-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole hydrochloride typically involves multi-step organic reactions. The process may start with the formation of the chromeno-pyrrole core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-9-fluoro-3a-methyl-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-Benzyl-9-fluoro-3a-methyl-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Benzyl-9-fluoro-3a-methyl-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-9-fluoro-3a-methyl-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole;hydrochloride
- 2-Benzyl-9-fluoro-3a-methyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole;hydrobromide
Uniqueness
Compared to similar compounds, 2-Benzyl-9-fluoro-3a-methyl-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole hydrochloride stands out due to its specific combination of substituents and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-benzyl-9-fluoro-3a-methyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO.ClH/c1-19-12-21(10-14-6-3-2-4-7-14)11-15(19)18-16(20)8-5-9-17(18)22-13-19;/h2-9,15H,10-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXSOBZQXRPQGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN(CC1C3=C(C=CC=C3F)OC2)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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